molecular formula C11H11FN2 B2934315 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile CAS No. 897598-46-8

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B2934315
CAS No.: 897598-46-8
M. Wt: 190.221
InChI Key: FROHJGJZHRMXSI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H11FN2. It is characterized by the presence of a fluorine atom at the third position and a pyrrolidinyl group at the fourth position on a benzonitrile ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile typically involves the introduction of a fluorine atom into a preformed 4-(pyrrolidin-1-yl)benzonitrile structure. One common method includes the reaction of 4-(pyrrolidin-1-yl)benzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like potassium carbonate to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 3-Fluoro-4-(morpholin-4-yl)benzonitrile
  • 3-Fluoro-4-(piperidin-1-yl)benzonitrile

Uniqueness

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is unique due to the presence of both a fluorine atom and a pyrrolidinyl group on the benzonitrile ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROHJGJZHRMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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